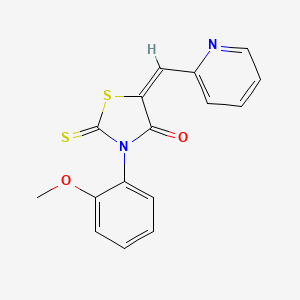
3-(2-methoxyphenyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
3-(2-methoxyphenyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyphenyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been reported that the compound inhibits the activity of various enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. It also exhibits free radical scavenging activity and reduces oxidative stress in cells. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound also exhibits antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity. Additionally, it has been reported to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-methoxyphenyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments are its potent pharmacological properties and low toxicity. The compound exhibits a broad spectrum of activity against various diseases, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the research on 3-(2-methoxyphenyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one. Some of the potential areas of research include the development of novel drug formulations, elucidation of the mechanism of action, and identification of new therapeutic applications. Additionally, the compound can be further studied for its toxicity and pharmacokinetic properties to assess its safety and efficacy in vivo. Overall, the research on this compound holds great promise for the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its pharmacological properties. It has shown promising results in the treatment of various diseases such as cancer, diabetes, inflammation, and microbial infections. The compound exhibits potent antioxidant, anti-inflammatory, and antimicrobial activities, which make it a potential candidate for drug development.
Propriétés
IUPAC Name |
(5E)-3-(2-methoxyphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-8-3-2-7-12(13)18-15(19)14(22-16(18)21)10-11-6-4-5-9-17-11/h2-10H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOQDBHHSAXLBG-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=N3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3984903.png)

![ethyl 6-{4-[(ethoxycarbonyl)oxy]-3-methoxyphenyl}-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B3984916.png)
![2-(2,2-dimethylpropanoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B3984928.png)
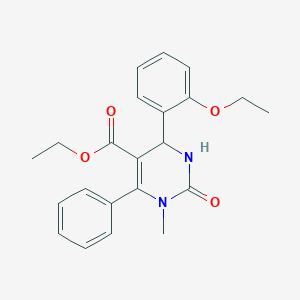
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3984933.png)
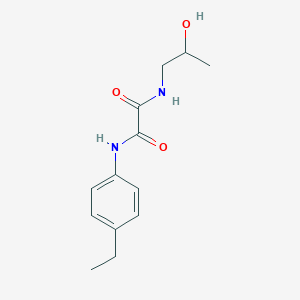
![N-(2,5-dimethoxyphenyl)-6-methyl-2-[(4-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3984942.png)

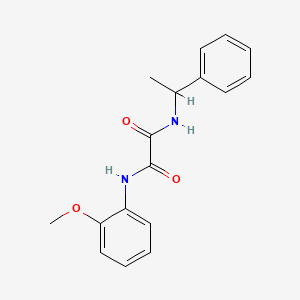
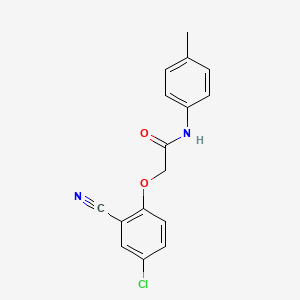
![N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3984988.png)
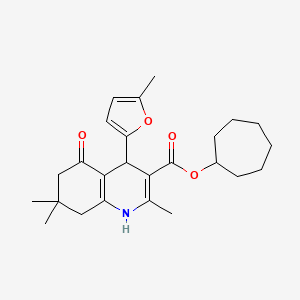
![2-amino-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carbonitrile](/img/structure/B3985012.png)